molecular formula C18H32SeSn B14673080 CID 85379917

CID 85379917

Cat. No.: B14673080
M. Wt: 446.1 g/mol
InChI Key: LMQBFNYUMNTGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 85379917” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 85379917 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

CID 85379917 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

CID 85379917 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 85379917 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H32SeSn

Molecular Weight

446.1 g/mol

InChI

InChI=1S/C6H5Se.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

InChI Key

LMQBFNYUMNTGCA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)CCCC.C1=CC=C(C=C1)[Se]

Origin of Product

United States

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